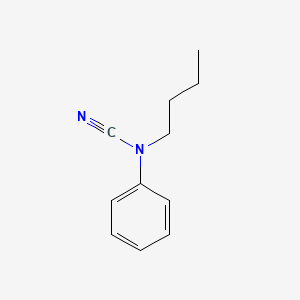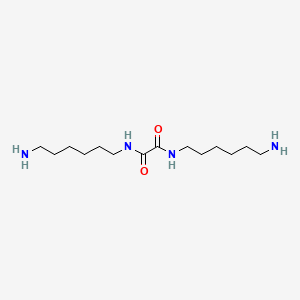![molecular formula C17H21N3O4 B14710891 Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- CAS No. 14583-52-9](/img/structure/B14710891.png)
Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- is a complex organic compound that features a benzamide core structure with additional functional groups, including a morpholinylmethyl and a piperidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a cyclization reaction involving a suitable precursor.
Introduction of the Morpholinylmethyl Group: This step involves the alkylation of the piperidinyl intermediate with a morpholinylmethyl halide under basic conditions.
Formation of the Benzamide Core: The final step involves the coupling of the morpholinylmethyl-piperidinyl intermediate with a benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide
- N-1-adamantyl-4-(4-morpholinylmethyl)benzamide
Uniqueness
Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
特性
CAS番号 |
14583-52-9 |
|---|---|
分子式 |
C17H21N3O4 |
分子量 |
331.4 g/mol |
IUPAC名 |
N-[1-(morpholin-4-ylmethyl)-2,6-dioxopiperidin-3-yl]benzamide |
InChI |
InChI=1S/C17H21N3O4/c21-15-7-6-14(18-16(22)13-4-2-1-3-5-13)17(23)20(15)12-19-8-10-24-11-9-19/h1-5,14H,6-12H2,(H,18,22) |
InChIキー |
OUJTYQBSIDAMQL-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C(=O)C1NC(=O)C2=CC=CC=C2)CN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


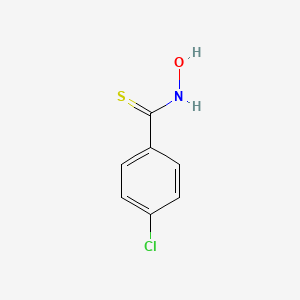
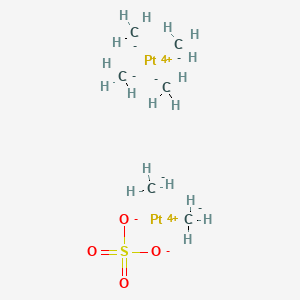

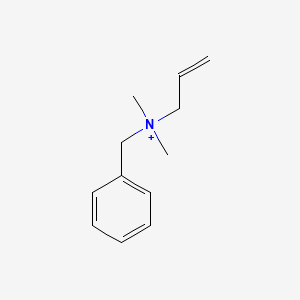
![[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14710829.png)
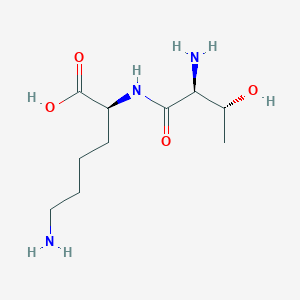

![N~1~-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine](/img/structure/B14710845.png)
![[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14710859.png)
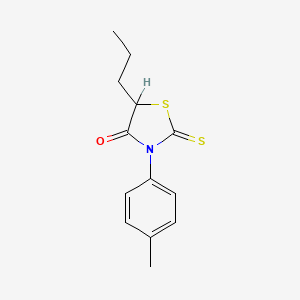
![2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one](/img/structure/B14710866.png)
![Benzo[c]phenanthren-4-ol](/img/structure/B14710878.png)
